molecular formula C6H9NO2S B285995 Methyl 2-thioxopyrrolidine-1-carboxylate

Methyl 2-thioxopyrrolidine-1-carboxylate

Cat. No.: B285995
M. Wt: 159.21 g/mol
InChI Key: HYPZQOOFCXWRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-thioxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a thioketone (C=S) group at the 2-position and a methyl ester moiety at the 1-position. Its reactivity is influenced by the electron-withdrawing thioketone and ester groups, which facilitate nucleophilic substitution and cyclization reactions .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

methyl 2-sulfanylidenepyrrolidine-1-carboxylate

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)7-4-2-3-5(7)10/h2-4H2,1H3

InChI Key

HYPZQOOFCXWRQT-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC1=S

Canonical SMILES

COC(=O)N1CCCC1=S

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound vs. Analogues

Compound Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Reactivity
This compound 159.22 2-thioxo, 1-methyl ester Not reported Nucleophilic substitution, cyclization
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate 302.34 2-amino, 5-benzoyl, 3-ethyl >250 (estimated) Condensation with isothiocyanates
Methyl salicylate 152.15 2-hydroxy, methyl ester 222 Ester hydrolysis, O-methylation

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